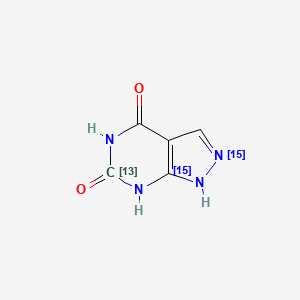

Oxypurinol-13C,15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxypurinol-13C,15N2 is a labeled form of oxypurinol, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. Oxypurinol itself is the major active metabolite of allopurinol, a well-known xanthine oxidase inhibitor used primarily in the treatment of gout and hyperuricemia . The isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and drug development.

准备方法

The synthesis of Oxypurinol-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the oxypurinol molecule. The synthetic route typically starts with the labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the successful incorporation of the isotopes . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

Oxypurinol-13C,15N2, like its unlabeled counterpart, undergoes various chemical reactions, including:

Oxidation: Oxypurinol can be oxidized under certain conditions, although it is primarily known for its inhibitory effect on the oxidation of hypoxanthine and xanthine.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmacokinetic Studies

Oxypurinol Metabolism

Oxypurinol is the active metabolite of allopurinol, a xanthine oxidase inhibitor used to lower uric acid levels in patients with gout. Studies have shown that oxypurinol has a longer half-life compared to allopurinol, making it a significant contributor to the drug's therapeutic effects. The labeling with carbon-13 and nitrogen-15 allows for precise tracking of oxypurinol in metabolic studies, providing insights into its pharmacokinetics and dynamics in human subjects.

Case Study: Plasma Concentration Analysis

A recent study quantified plasma concentrations of oxypurinol and allopurinol using high-pressure liquid chromatography coupled with mass spectrometry. The incorporation of stable isotopes enabled the differentiation between endogenous and exogenous sources of oxypurinol, facilitating a better understanding of its bioavailability and elimination pathways .

Clinical Applications

Gout Management

Oxypurinol-13C,15N2 is utilized in clinical trials to evaluate its effectiveness in managing gout symptoms. Research indicates that while oxypurinol can reduce serum uric acid levels, its clinical efficacy may vary among individuals based on their baseline uric acid levels . In patients with higher baseline levels, significant reductions were observed, correlating with improved clinical outcomes .

Heart Failure Studies

In patients with symptomatic heart failure, oxypurinol has been studied for its potential benefits beyond uric acid reduction. Although results showed no significant clinical improvement overall, subgroup analyses indicated that patients with elevated serum uric acid levels responded more favorably to treatment . This suggests that oxypurinol may play a role in specific patient populations.

Metabolic Disorders Research

Purine and Pyrimidine Disorders

this compound has applications in diagnosing inborn errors of purine metabolism. By tracing the labeled compound through metabolic pathways, researchers can identify abnormalities in purine metabolism that may lead to disorders such as xanthinuria or hypoxanthinuria. The ability to quantify metabolites using stable isotopes enhances diagnostic precision .

Genetic Studies

Genome-Wide Association Studies (GWAS)

Recent GWAS have investigated genetic variants associated with the pharmacokinetics of oxypurinol. By analyzing plasma concentrations of this compound alongside genetic data, researchers can identify single nucleotide polymorphisms (SNPs) that influence individual responses to allopurinol therapy . This research could pave the way for personalized medicine approaches in treating hyperuricemia.

Summary of Findings

The following table summarizes key findings from studies involving this compound:

| Application Area | Key Findings |

|---|---|

| Pharmacokinetics | Longer half-life than allopurinol; valuable for tracking metabolic pathways |

| Clinical Use | Effective in lowering serum uric acid; variable response based on patient characteristics |

| Metabolic Disorders | Useful for diagnosing purine metabolism disorders; enhances diagnostic accuracy |

| Genetic Research | Identifies SNPs affecting drug response; supports personalized treatment strategies |

作用机制

Oxypurinol-13C,15N2 exerts its effects by inhibiting the enzyme xanthine oxidase. This inhibition blocks the conversion of hypoxanthine and xanthine to uric acid, leading to reduced levels of uric acid in the blood and urine . The elevated concentrations of oxypurines and their incorporation into DNA and RNA further contribute to the reduction of serum uric acid concentrations. The molecular targets and pathways involved include xanthine oxidase and the metabolic pathways of purine degradation .

相似化合物的比较

Oxypurinol-13C,15N2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Allopurinol: The parent compound of oxypurinol, used as a xanthine oxidase inhibitor.

Febuxostat: Another xanthine oxidase inhibitor used in the treatment of gout.

Topiroxostat: A newer xanthine oxidase inhibitor with a different chemical structure but similar mechanism of action.

The uniqueness of this compound lies in its application in research due to the isotopic labels, which allow for detailed metabolic and pharmacokinetic studies .

属性

分子式 |

C5H4N4O2 |

|---|---|

分子量 |

155.09 g/mol |

IUPAC 名称 |

1,7-dihydro(1,2-15N2)pyrazolo[3,4-d](213C)pyrimidine-4,6-dione |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i5+1,6+1,9+1 |

InChI 键 |

HXNFUBHNUDHIGC-JGUIDQNPSA-N |

手性 SMILES |

C1=[15N][15NH]C2=C1C(=O)N[13C](=O)N2 |

规范 SMILES |

C1=NNC2=C1C(=O)NC(=O)N2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。